Cas no 2138105-43-6 (methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride)

methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride
- 2138105-43-6
- rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis
- EN300-1267145
- methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
-
- インチ: 1S/C8H13NO2.ClH/c1-11-7(10)8-4-2-6(8)3-5-9-8;/h6,9H,2-5H2,1H3;1H
- InChIKey: CCFXXWACGCJWTL-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C(C12CCC1CCN2)=O
計算された属性
- せいみつぶんしりょう: 191.0713064g/mol
- どういたいしつりょう: 191.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1267145-10000mg |
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |
2138105-43-6 | 10000mg |
$6390.0 | 2023-10-02 | ||
Enamine | EN300-1267145-1.0g |
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |
2138105-43-6 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1267145-2500mg |
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |
2138105-43-6 | 2500mg |
$2912.0 | 2023-10-02 | ||
Enamine | EN300-1267145-100mg |
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |
2138105-43-6 | 100mg |
$1307.0 | 2023-10-02 | ||
Enamine | EN300-1267145-1000mg |
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |
2138105-43-6 | 1000mg |
$1485.0 | 2023-10-02 | ||
Enamine | EN300-1267145-250mg |
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |
2138105-43-6 | 250mg |
$1366.0 | 2023-10-02 | ||
Enamine | EN300-1267145-500mg |
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |
2138105-43-6 | 500mg |
$1426.0 | 2023-10-02 | ||
Enamine | EN300-1267145-5000mg |
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |
2138105-43-6 | 5000mg |
$4309.0 | 2023-10-02 | ||
Enamine | EN300-1267145-50mg |
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride |
2138105-43-6 | 50mg |
$1247.0 | 2023-10-02 |
methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochlorideに関する追加情報
Methyl 2-Azabicyclo[3.2.0]heptane-1-Carboxylate Hydrochloride: A Comprehensive Overview
Methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride (CAS No. 2138105-43-6) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex bicyclic structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The molecular structure of methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is particularly noteworthy due to its azabicyclo framework, which imparts unique chemical and biological properties. The presence of the methyl ester group and the hydrochloride salt form further contribute to its stability and solubility, making it suitable for a wide range of experimental conditions.
Recent studies have highlighted the potential of methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can effectively interact with certain G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. This interaction has been linked to potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
In addition to its potential in neurological disorders, methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has also shown promise in the field of oncology. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. This makes it a potential lead compound for the development of novel anticancer agents.
The synthesis of methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves a series of well-defined chemical reactions that can be optimized for large-scale production. The key steps include the formation of the azabicyclo core, followed by functionalization with the methyl ester group and conversion to the hydrochloride salt form. These synthetic pathways have been extensively studied and refined, ensuring high yields and purity levels suitable for both research and commercial applications.
From a pharmacological perspective, methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride exhibits favorable pharmacokinetic properties, including good bioavailability and a reasonable half-life in vivo. These characteristics are crucial for its potential use as a therapeutic agent, as they ensure that the compound can effectively reach its target sites and exert its intended biological effects over an extended period.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride in various disease models. Preliminary results have been promising, with no significant adverse effects reported at therapeutic doses. These findings underscore the compound's potential as a safe and effective treatment option for a range of medical conditions.
In conclusion, methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride (CAS No. 2138105-43-6) represents a promising candidate in the development of new therapeutic agents for neurological disorders and cancer. Its unique chemical structure, coupled with its favorable pharmacological properties, positions it as a valuable tool for both basic research and clinical applications.
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